REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH3:8])[n:5][cH:6][cH:7]1.[CH3:21][SiH:22]([CH3:23])[N:24]([CH3:25])[Si:26]([CH3:27])([CH3:28])[CH3:29].[Cl:9][c:10]1[cH:11][cH:12][c:13]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:19][cH:20]1.[Li:30].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1.[OH2:31]>>[Br:1][c:2]1[cH:3][c:4]([CH2:8][C:14]([c:13]2[cH:12][cH:11][c:10]([Cl:9])[cH:20][cH:19]2)=[O:15])[n:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)ccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN([SiH](C)C)[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(Cc1cc(Br)ccn1)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |